![molecular formula C15H32O2Si2 B14406807 [Cyclopent-1-ene-1,2-diylbis(oxy)]bis[diethyl(methyl)silane] CAS No. 88336-59-8](/img/structure/B14406807.png)
[Cyclopent-1-ene-1,2-diylbis(oxy)]bis[diethyl(methyl)silane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Cyclopent-1-ene-1,2-diylbis(oxy)]bis[diethyl(methyl)silane]: is a silicon-based organic compound with the molecular formula C15H32O2Si2 and a molecular weight of 300.58438 g/mol . This compound is characterized by its unique structure, which includes a cyclopentene ring bonded to two diethyl(methyl)silane groups through oxygen atoms. The presence of silicon atoms in its structure imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Cyclopent-1-ene-1,2-diylbis(oxy)]bis[diethyl(methyl)silane] typically involves the reaction of cyclopentene with diethyl(methyl)silane in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-100°C) to facilitate the reaction.
Catalyst: A Lewis acid catalyst such as aluminum chloride (AlCl3) or boron trifluoride (BF3) to promote the formation of the desired product.
Solvent: Anhydrous solvents like dichloromethane or toluene to dissolve the reactants and catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters (temperature, pressure, and catalyst concentration) is common to optimize the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
[Cyclopent-1-ene-1,2-diylbis(oxy)]bis[diethyl(methyl)silane] undergoes various chemical reactions, including:
Oxidation: The silicon atoms can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form simpler silane derivatives.
Substitution: The oxygen atoms can participate in nucleophilic substitution reactions, leading to the formation of new silicon-oxygen bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of silanols (RSiOH) or siloxanes (RSiOSiR).
Reduction: Formation of simpler silane derivatives (RSiH3).
Substitution: Formation of new silicon-oxygen or silicon-nitrogen bonds, leading to various organosilicon compounds.
科学的研究の応用
[Cyclopent-1-ene-1,2-diylbis(oxy)]bis[diethyl(methyl)silane] has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of advanced organosilicon compounds and materials.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and unique structural properties.
Medicine: Explored for its role in the development of novel therapeutic agents and diagnostic tools.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives due to its excellent thermal and chemical stability.
作用機序
The mechanism of action of [Cyclopent-1-ene-1,2-diylbis(oxy)]bis[diethyl(methyl)silane] involves its interaction with molecular targets through its silicon-oxygen bonds. These interactions can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and processes. The compound’s unique structure allows it to participate in specific chemical reactions, making it a valuable tool in synthetic chemistry and material science.
類似化合物との比較
[Cyclopent-1-ene-1,2-diylbis(oxy)]bis[diethyl(methyl)silane] can be compared with other similar organosilicon compounds, such as:
Tetramethylsilane (TMS): A simpler organosilicon compound used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy.
Hexamethyldisiloxane (HMDS): A widely used organosilicon compound in the semiconductor industry for surface treatment and as a precursor in chemical vapor deposition (CVD) processes.
Trimethylsilyl chloride (TMSCl): An organosilicon compound used as a reagent in organic synthesis for the protection of hydroxyl groups.
The uniqueness of [Cyclopent-1-ene-1,2-diylbis(oxy)]bis[diethyl(methyl)silane] lies in its cyclopentene ring structure and the presence of two diethyl(methyl)silane groups, which impart distinct chemical and physical properties compared to other organosilicon compounds.
特性
CAS番号 |
88336-59-8 |
|---|---|
分子式 |
C15H32O2Si2 |
分子量 |
300.58 g/mol |
IUPAC名 |
[2-[diethyl(methyl)silyl]oxycyclopenten-1-yl]oxy-diethyl-methylsilane |
InChI |
InChI=1S/C15H32O2Si2/c1-7-18(5,8-2)16-14-12-11-13-15(14)17-19(6,9-3)10-4/h7-13H2,1-6H3 |
InChIキー |
XKOJLGYBTCVHEJ-UHFFFAOYSA-N |
正規SMILES |
CC[Si](C)(CC)OC1=C(CCC1)O[Si](C)(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


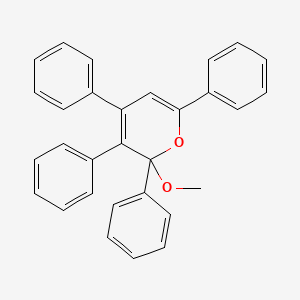
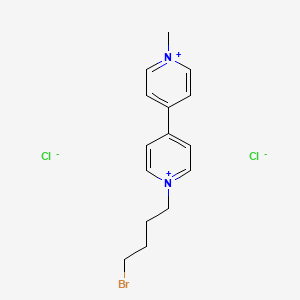
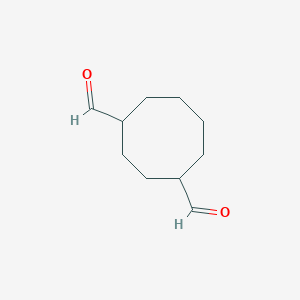
![2-Methyl-2-azabicyclo[2.2.2]octane-3-thione](/img/structure/B14406744.png)
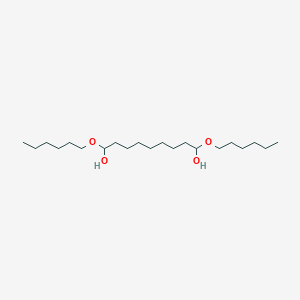
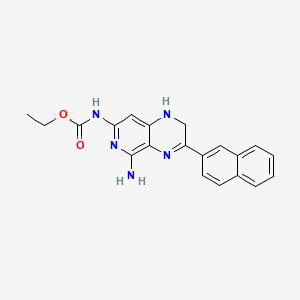
![2-[(Octylsulfanyl)methyl]isoquinolin-2-ium chloride](/img/structure/B14406761.png)
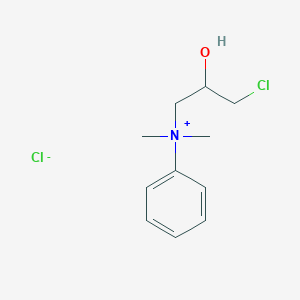
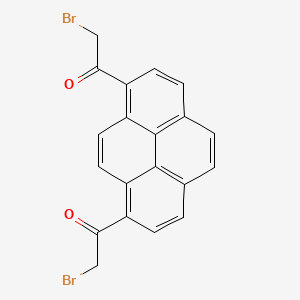
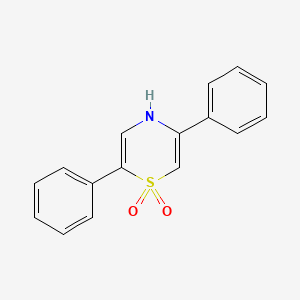
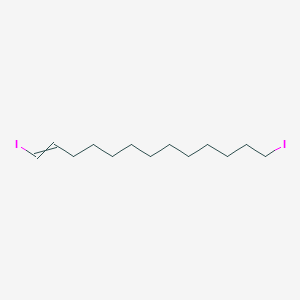
![2-[(2-Methylprop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14406798.png)
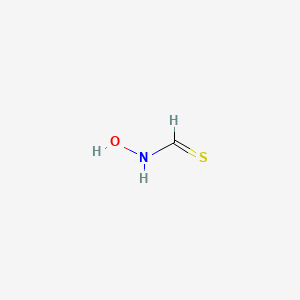
![4-[4-Oxo-1,4-diphenyl-1,1-bis(phenylsulfanyl)butan-2-yl]benzonitrile](/img/structure/B14406805.png)
